molecular formula C15H15N3O B2592995 N-([2,3'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide CAS No. 2034561-76-5

N-([2,3'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide

Cat. No.: B2592995
CAS No.: 2034561-76-5
M. Wt: 253.305
InChI Key: FFXKNQCYBKYZTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,3’-bipyridin]-4-ylmethyl)cyclopropanecarboxamide is a compound that combines the structural features of bipyridine and cyclopropanecarboxamide. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The bipyridine moiety is known for its ability to coordinate with metal ions, making it useful in coordination chemistry and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)cyclopropanecarboxamide typically involves the following steps:

    Preparation of 2,3’-bipyridine: This can be synthesized through a coupling reaction between 2-bromopyridine and 3-pyridylboronic acid using a palladium-catalyzed Suzuki coupling reaction.

    Formation of 4-(chloromethyl)-2,3’-bipyridine: The 2,3’-bipyridine is then reacted with chloromethyl methyl ether in the presence of a Lewis acid to introduce the chloromethyl group.

    Synthesis of cyclopropanecarboxamide: Cyclopropanecarboxylic acid is converted to its acid chloride using thionyl chloride, followed by reaction with ammonia to form cyclopropanecarboxamide.

    Coupling Reaction: Finally, the 4-(chloromethyl)-2,3’-bipyridine is reacted with cyclopropanecarboxamide in the presence of a base such as potassium carbonate to yield N-([2,3’-bipyridin]-4-ylmethyl)cyclopropanecarboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for the coupling reactions and more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-4-ylmethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chloromethyl group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: N-([2,3’-bipyridin]-4-ylmethyl)cyclopropanecarboxamide N-oxide.

    Reduction: N-([2,3’-bipyridin]-4-ylmethyl)cyclopropanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-([2,3’-bipyridin]-4-ylmethyl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis due to the bipyridine moiety’s ability to coordinate with metal ions.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)cyclopropanecarboxamide involves its ability to coordinate with metal ions through the bipyridine moiety. This coordination can influence various biochemical pathways and molecular targets, including enzymes and receptors. The cyclopropanecarboxamide group may also interact with biological molecules, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A well-known ligand in coordination chemistry.

    4,4’-Bipyridine: Another bipyridine isomer with similar coordination properties.

    Cyclopropanecarboxamide: A simpler compound with similar structural features but lacking the bipyridine moiety.

Uniqueness

N-([2,3’-bipyridin]-4-ylmethyl)cyclopropanecarboxamide is unique due to the combination of the bipyridine and cyclopropanecarboxamide moieties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components.

Properties

IUPAC Name

N-[(2-pyridin-3-ylpyridin-4-yl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c19-15(12-3-4-12)18-9-11-5-7-17-14(8-11)13-2-1-6-16-10-13/h1-2,5-8,10,12H,3-4,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXKNQCYBKYZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.